Imidazo[1,2-a]pyrazine hydrochloride

Anticancer drug discovery Scaffold comparison Cytotoxicity profiling

Kinase drug discovery programs targeting Aurora A/B, FLT3, CHK1, CDK9, or PI3K/mTOR demand a structurally validated heterocyclic core that delivers predictable SAR and scalable library chemistry. Imidazo[1,2-a]pyrazine hydrochloride (CAS 2380041-89-2) is the hydrochloride salt of the privileged imidazo[1,2-a]pyrazine bicyclic scaffold-a crystallographically confirmed purine isostere (PDB: 2XNE, 4JIK). • Enables systematic C-3, C-6, and C-8 diversification via Groebke-Blackburn-Bienaymé (GBB) three-component reaction for >7,500-member parallel libraries • Supports optimization from micromolar dual inhibition (IC₅₀ 250 nM) to picomolar affinity (Kd 0.02 nM) with 70-fold cellular Aurora-A selectivity • HCl salt enhances aqueous solubility vs. free base for uniform reaction conditions across library plates

Molecular Formula C6H6ClN3
Molecular Weight 155.59
CAS No. 2380041-89-2
Cat. No. B2665810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazine hydrochloride
CAS2380041-89-2
Molecular FormulaC6H6ClN3
Molecular Weight155.59
Structural Identifiers
SMILESC1=CN2C=CN=C2C=N1.Cl
InChIInChI=1S/C6H5N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h1-5H;1H
InChIKeyGNVVVGFNLCSSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazine Hydrochloride: Key Features


Imidazo[1,2-a]pyrazine hydrochloride (CAS 2380041-89-2, molecular formula C₆H₆ClN₃, molecular weight 155.58 g/mol) is the hydrochloride salt of the imidazo[1,2-a]pyrazine bicyclic heterocycle . The imidazo[1,2-a]pyrazine core is recognized as a privileged scaffold in medicinal chemistry, serving as a purine isostere capable of binding multiple biological targets [1]. Crystallographic and biochemical studies have validated this scaffold as a versatile template for developing potent inhibitors targeting Aurora kinases A/B, FLT3, CHK1, CK1, CDK9, and PI3K/mTOR, as well as GPCR modulators and antiviral agents [2]. The hydrochloride salt form offers practical advantages in handling, storage, and aqueous solubility over the free base, making it suitable as a synthetic building block for parallel library synthesis and structure–activity relationship (SAR) exploration .

Why Imidazo[1,2-a]pyrazine HCl Is Irreplaceable


Although imidazo[1,2-a]pyridine, imidazo[1,2-c]pyrimidine, and pyrazolo[1,5-c]pyrimidine scaffolds share superficial structural similarity with imidazo[1,2-a]pyrazine, experimental evidence demonstrates that subtle heteroatom positioning within the fused bicyclic core dictates profoundly different kinase selectivity profiles, cellular potency, and target engagement [1]. Direct head-to-head comparisons reveal that imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives exhibit distinct anticancer activity spectra across multiple human tumor cell lines under identical assay conditions [2]. Furthermore, small structural modifications to the imidazo[1,2-a]pyrazine scaffold can switch kinase inhibition potency between CHK1 and MK2 relative to the isosteric imidazo[1,2-c]pyrimidine core [3]. These findings confirm that the imidazo[1,2-a]pyrazine ring system is not a functionally interchangeable bioisostere of related fused heterocycles, and its selection as a synthetic intermediate or screening scaffold carries quantifiable consequences for downstream biological outcomes.

Imidazo[1,2-a]pyrazine HCl vs. Closest Scaffolds: Evidence


Anticancer Activity: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine

In a systematic scaffold comparison study, imidazo[1,2-a]pyrazine derivatives (series 10a–m) and imidazo[1,2-a]pyridine derivatives (series 12a–l) were evaluated against Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast carcinoma), A375 (skin cancer), and Vero (non-cancerous) cell lines using the MTT assay under identical conditions [1]. The most potent imidazo[1,2-a]pyrazine derivative (10b) exhibited IC50 values of 20 μM (Hep-2), 18 μM (HepG2), 21 μM (MCF-7), and 16 μM (A375), whereas the most potent imidazo[1,2-a]pyridine derivative (12b) showed IC50 values of 11 μM, 13 μM, 11 μM, and 11 μM against the same cell lines, respectively. The imidazo[1,2-a]pyridine scaffold yielded approximately 1.8–1.9 fold greater potency across these cancer cell lines for the most active pair. Critically, the selectivity profiles diverged: imidazo[1,2-a]pyrazine derivative 10i demonstrated strong selectivity for MCF-7 (IC50 = 17 μM) and A375 (IC50 = 16 μM) over HepG2 (26 μM), while the corresponding imidazo[1,2-a]pyridine derivative 12i showed 17 μM against MCF-7 and 12 μM against A375. The reference drug doxorubicin exhibited IC50 values of 10 μM (Hep-2), 1.5 μM (HepG2), 0.85 μM (MCF-7), and 5.1 μM (A375) [1].

Anticancer drug discovery Scaffold comparison Cytotoxicity profiling

CHK1/MK2 Selectivity: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-c]pyrimidine

Meng et al. (2013) developed synthetic chemistry to access both imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine scaffolds and demonstrated that small structural modifications within each series lead to a switch of inhibitory potency between two cell cycle checkpoint kinases, CHK1 and MK2 [1]. The study established that the position of the bridgehead nitrogen fundamentally alters the kinase inhibition profile: imidazo[1,2-a]pyrazine-based compounds preferentially inhibit one kinase, while isosteric imidazo[1,2-c]pyrimidine analogs with identical substituent patterns exhibit the opposite selectivity [1]. The X-ray crystal structure of compound 22a bound to the human CHK1 kinase domain (PDB: 4JIK, resolution data deposited at the Protein Data Bank in Europe) confirmed the binding mode differences between the two scaffold classes [2]. Specific IC50 values for individual compounds were reported in the full publication (Bioorg Med Chem Lett. 2013;23(10):2863-2867).

Kinase inhibitor selectivity Cell cycle checkpoint Scaffold engineering

Aurora A Selectivity Over Aurora B

Bouloc et al. (2010) employed structure-based design of imidazo[1,2-a]pyrazine derivatives co-crystallized with Aurora-A kinase (PDB: 2XNE) [1] to develop potent Aurora-A inhibitors demonstrating up to 70-fold selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays [2]. The parent imidazo[1,2-a]pyrazine scaffold (compound 1) was a dual Aurora A/B inhibitor with modest cell potency (IC50 = 250 nM, histone H3 phosphorylation assay in HCT-116 cells) and low aqueous solubility (kinetic solubility = 5 μM) [3]. Lead optimization on this scaffold yielded SCH 1473759 (12k), a picomolar inhibitor of Aurora kinases (TdF Kd: Aur A = 0.02 nM, Aur B = 0.03 nM) with 10-fold improved cell potency (phos-HH3 IC50 = 25 nM) and dramatically improved aqueous solubility (11.4 mM, a >2,000-fold improvement) [3]. The co-crystal structure (PDB: 2XNE, resolution 2.80 Å) revealed that N1 and the 8-NH group bind to Ala 213 in the hinge region of Aurora-A, while the pyrazole NH interacts with Asp 274, confirming the scaffold's specific binding mode [1]. In a subsequent selectivity optimization campaign, Voss et al. (2012) introduced acetic acid amide substitutions that further improved off-target kinase selectivity while maintaining Aurora A/B potency [4].

Aurora kinase Kinase selectivity Cell-based pharmacodynamic biomarker

HIV-1 NNRTI Activity vs. Delavirdine & Nevirapine

Through a structure-guided core-refining approach, a series of imidazo[1,2-a]pyrazine derivatives were designed, synthesized, and evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) in MT-4 cell cultures against wild-type HIV-1 strain IIIB [1]. The two most active analogues, 4a and 5a, exhibited EC50 values of 0.26 μM and 0.32 μM respectively, which are comparable to the clinically approved NNRTIs delavirdine (DLV, EC50 = 0.54 μM) and nevirapine (NVP, EC50 = 0.31 μM) tested in the same cell-based assay [1]. The imidazo[1,2-a]pyrazine derivative 4a was approximately 2.1-fold more potent than delavirdine and equipotent to nevirapine. Furthermore, 9 out of 12 compounds in the series showed reverse transcriptase inhibitory activity superior to that of nevirapine [1]. In contrast, the clinically used DAPY-class NNRTIs (etravirine, rilpivirine) achieve sub-nanomolar EC50 values against wild-type HIV-1 (0.9–0.8 nM), but were hampered by poor aqueous solubility and CYP450 drug–drug interaction liabilities during clinical development, limitations that the imidazo[1,2-a]pyrazine scaffold was specifically explored to address through its distinct physicochemical profile [1].

Antiviral drug discovery HIV-1 NNRTI Wild-type HIV-1 inhibition

Hydrochloride Salt: Solubility and Handling Advantage

The hydrochloride salt form of imidazo[1,2-a]pyrazine (CAS 2380041-89-2) is documented to enhance aqueous solubility and solid-state stability relative to the free base (CAS 274-79-3) . The free base imidazo[1,2-a]pyrazine scaffold, when elaborated into lead-like kinase inhibitors, exhibits intrinsically low aqueous solubility: the Aurora kinase lead compound 1 showed kinetic solubility of only 5 μM, necessitating extensive optimization to reach 11.4 mM in the advanced lead SCH 1473759 [1]. The hydrochloride salt counterion improves solubility through ionization in aqueous media, a principle consistently noted across imidazo[1,2-a]pyrazine hydrochloride derivatives . Quantitative aqueous solubility data for the specific compound 2380041-89-2 is not readily available in the peer-reviewed literature; this represents a data gap that should be verified through experimental determination for applications requiring precise solubility parameters. The compound is supplied at 98% purity (HPLC) and is recommended for long-term storage in a cool, dry place .

Salt selection Aqueous solubility Solid-form handling

Imidazo[1,2-a]pyrazine HCl: Validated Applications


Kinase Library Synthesis via GBB Reaction

Imidazo[1,2-a]pyrazine hydrochloride serves as a key synthetic building block for constructing diverse kinase-targeted compound libraries via the isocyanide-based Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This approach has been validated for generating 3-aminoimidazo[1,2-a]pyrazine libraries with demonstrated kinase inhibitory activity [1]. The privileged scaffold status of imidazo[1,2-a]pyrazine, combined with the GBB reaction's compatibility with parallel synthesis, enables efficient exploration of chemical space around the Aurora kinase, FLT3, CHK1, and CDK9 pharmacophores identified in Section 3. The hydrochloride salt's enhanced solubility in polar reaction media facilitates uniform reaction conditions across library plates, supporting the reported synthesis of >7,500-member imidazoheterocycle libraries with high purity [2].

Aurora A Inhibitor Lead Optimization

For programs targeting Aurora kinase A with selectivity over Aurora B, the imidazo[1,2-a]pyrazine scaffold provides a structurally characterized starting point: the co-crystal structure with Aurora-A (PDB: 2XNE) defines the hinge-binding pharmacophore (N1 and 8-NH interacting with Ala 213; pyrazole NH with Asp 274) [1]. The scaffold has demonstrated an optimization trajectory from modest dual inhibition (IC50 = 250 nM, solubility 5 μM) to picomolar affinity (Kd = 0.02 nM, solubility 11.4 mM) with up to 70-fold cellular Aurora-A selectivity [2]. The hydrochloride salt of the parent scaffold is the appropriate starting material for constructing focused libraries exploring C-3, C-6, and C-8 substituent diversity, as established by the SAR campaigns of Yu et al. (2010) and Voss et al. (2012) .

HIV-1 NNRTI Chemotype Exploration

Imidazo[1,2-a]pyrazine hydrochloride is a suitable core scaffold for antiviral programs targeting HIV-1 reverse transcriptase, with demonstrated wild-type potency (EC50 = 0.26–0.32 μM) comparable to first-generation clinical NNRTIs nevirapine and delavirdine in cell-based assays [1]. The scaffold was identified through a structure-guided core-refining approach specifically designed to address the pharmacokinetic and drug–drug interaction limitations of the DAPY-class NNRTIs [1]. As an unsubstituted parent building block, imidazo[1,2-a]pyrazine hydrochloride allows medicinal chemistry teams to systematically introduce substituents at positions C-2, C-3, C-6, and C-8 to optimize antiviral potency, resistance profiles, and drug-like properties, following the SAR framework established by Huang et al. (2015) [1].

CHK1/MK2 Selectivity Profiling with Scaffold Pairs

When a research program requires interrogation of CHK1 versus MK2 kinase biology, the imidazo[1,2-a]pyrazine scaffold should be paired with its isosteric imidazo[1,2-c]pyrimidine counterpart for selectivity profiling. The scaffold-dependent potency switch between these two cell cycle checkpoint kinases, demonstrated by Meng et al. (2013) and confirmed by X-ray crystallography (PDB: 4JIK), means that the imidazo[1,2-a]pyrazine core accesses a distinct selectivity space not reachable through the imidazo[1,2-c]pyrimidine isostere [1][2]. Procuring both scaffolds as hydrochloride salts (imidazo[1,2-a]pyrazine hydrochloride, CAS 2380041-89-2, and the corresponding imidazo[1,2-c]pyrimidine hydrochloride) enables controlled head-to-head SAR studies where the sole variable is the nitrogen atom position within the fused ring system [1].

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